molecular formula C21H27N3O B5861987 N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide

N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide

Cat. No.: B5861987
M. Wt: 337.5 g/mol
InChI Key: PFHPVHCKERPZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide is a synthetic organic compound that belongs to the class of biphenyl carboxamides. This compound is characterized by the presence of a biphenyl group attached to a carboxamide moiety, which is further linked to a propyl chain containing a methylpiperazine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide typically involves the following steps:

    Formation of the Biphenyl Carboxylic Acid: The biphenyl carboxylic acid is synthesized through a Friedel-Crafts acylation reaction, where biphenyl is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The biphenyl carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with 3-(4-methylpiperazin-1-yl)propylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with modified piperazine rings.

Scientific Research Applications

N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine
  • 4-Methyl-1-piperazinepropanol

Uniqueness

N-[3-(4-methylpiperazin-1-yl)propyl]biphenyl-4-carboxamide is unique due to its biphenyl carboxamide structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers enhanced stability, specific binding affinity to molecular targets, and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-23-14-16-24(17-15-23)13-5-12-22-21(25)20-10-8-19(9-11-20)18-6-3-2-4-7-18/h2-4,6-11H,5,12-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHPVHCKERPZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.